Nantradol Hydrochloride (CAS 65511-42-4): A Comprehensive Technical Guide to a Potent Cannabinoid Agonist
Nantradol Hydrochloride (CAS 65511-42-4): A Comprehensive Technical Guide to a Potent Cannabinoid Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Nantradol hydrochloride is a potent, synthetic, non-classical cannabinoid agonist that has served as a pivotal research tool in pharmacology and neuroscience. As a high-affinity ligand for both CB1 and CB2 receptors, it has been instrumental in elucidating the physiological roles of the endocannabinoid system, particularly in nociception. This guide provides an in-depth analysis of Nantradol hydrochloride's chemical structure, physicochemical properties, mechanism of action, and established experimental protocols. It is designed to equip researchers and drug development professionals with the technical knowledge and practical insights required to effectively utilize this compound in a laboratory setting.
Core Chemical and Physical Characteristics
A thorough understanding of a compound's fundamental properties is a prerequisite for its effective application in research. Nantradol hydrochloride's structure and solubility are key determinants of its biological activity and experimental utility.
Chemical Structure and Identity
Nantradol belongs to the phenanthridine class of compounds, distinguishing it structurally from classical tetracyclic cannabinoids like Δ⁹-tetrahydrocannabinol (THC). Its hydrochloride salt form enhances aqueous solubility for experimental use.
Caption: Chemical structure of Nantradol Hydrochloride.
Physicochemical Data Summary
The data presented below are critical for calculating concentrations, selecting appropriate solvents, and ensuring the stability of the compound during storage and experimentation.
Table 1: Physicochemical Properties of Nantradol Hydrochloride
| Property | Value | Reference |
| CAS Number | 65511-42-4 | [] |
| Molecular Formula | C₂₇H₃₅NO₄ · HCl | [][2] |
| Molecular Weight | 474.0 g/mol | [] |
| IUPAC Name | [(6S,6aR,9R,10aR)-9-hydroxy-6-methyl-3-(5-phenylpentan-2-yloxy)-5,6,6a,7,8,9,10,10a-octahydrophenanthridin-1-yl] acetate;hydrochloride | [] |
| Appearance | Solid powder | [] |
| Solubility | Soluble in DMSO. Not soluble in water. | [] |
| Storage | Store at -20°C, protected from light and moisture. | [] |
Mechanism of Action: G-Protein Coupled Receptor Agonism
Nantradol exerts its biological effects by acting as a potent agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2).[3] These receptors are key components of the endocannabinoid system and are G-protein coupled receptors (GPCRs) of the Gi/o family.[4]
Expertise & Experience Insight: The activation of Gi/o-coupled receptors is a hallmark of many neuromodulatory systems. The choice to investigate Nantradol's effect on adenylyl cyclase activity is a direct and logical step to confirm this canonical signaling pathway. A reduction in cAMP levels is a primary downstream indicator of Gi/o activation.
Upon binding of Nantradol, the receptor undergoes a conformational change, leading to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. These subunits then modulate several intracellular effectors:
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Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[5][6]
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Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate ion channels. This typically involves the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization, and the inhibition of voltage-gated calcium channels, which reduces calcium influx and subsequent neurotransmitter release.[3]
This cascade of events ultimately results in a reduction of neuronal excitability and synaptic transmission, which is the molecular basis for Nantradol's potent analgesic and other central nervous system effects.
Caption: Downstream signaling cascade following Nantradol binding to CB1/CB2 receptors.
Pharmacological Profile and Research Applications
Nantradol is primarily recognized for its potent analgesic properties, which have been demonstrated in numerous preclinical models.[] Its efficacy in reducing pain perception is largely attributed to the activation of CB1 receptors within the central and peripheral nervous systems. However, its clinical development has been hindered by the psychotropic side effects common to potent, non-selective CB1 agonists.
Beyond analgesia, Nantradol is a valuable tool for:
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Target Validation: Confirming the involvement of the endocannabinoid system in various physiological and pathological processes.
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Receptor Characterization: Serving as a reference agonist in receptor binding and functional assays.
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Drug Discovery: Acting as a scaffold or benchmark for the development of new cannabinoid-based therapeutics with improved selectivity (e.g., peripherally restricted agonists or CB2-selective agonists) to minimize central side effects.
Key Experimental Protocol: Radioligand Binding Assay
The following protocol describes a competitive binding assay to determine the affinity (Ki) of Nantradol hydrochloride for the CB1 receptor. This is a foundational experiment for characterizing any novel ligand.
Trustworthiness through Self-Validation: This protocol is designed as a self-validating system. The inclusion of controls for total binding (radioligand alone) and non-specific binding (radioligand plus a saturating concentration of a known unlabeled ligand) allows for the precise calculation of specific binding. A successful assay will yield a classic sigmoidal competition curve, confirming the competitive nature of the binding and allowing for robust determination of the IC₅₀ value.
Preparation of Reagents
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Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, with 0.1% Bovine Serum Albumin (BSA), pH 7.4.
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Causality: Tris provides a stable pH environment. Divalent cations like Mg²⁺ are often required for optimal GPCR conformation and ligand binding. BSA is included to prevent non-specific sticking of the ligands to plasticware.
-
-
Nantradol Stock Solution: Prepare a 10 mM stock in 100% DMSO.
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Causality: DMSO is required for solubilization.[] A high-concentration stock minimizes the final DMSO percentage in the assay, preventing solvent-induced artifacts.
-
-
Radioligand: [³H]CP-55,940 (a high-affinity CB1/CB2 agonist) is commonly used. Prepare a working solution in Assay Buffer at twice the final desired concentration (e.g., 2 nM for a final concentration of 1 nM).
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Membrane Preparation: Use commercially available cell membranes from a cell line overexpressing the human CB1 receptor (e.g., HEK293 or CHO cells) or prepare them in-house via standard cell lysis and ultracentrifugation protocols.
Assay Procedure
Caption: Standard workflow for a competitive radioligand binding assay.
Step-by-Step Method:
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Serial Dilution: Prepare a serial dilution series of Nantradol hydrochloride from the 10 mM stock using Assay Buffer. A typical 11-point curve might range from 10 µM to 1 pM final concentration.
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Plate Setup: In a 96-well plate, add reagents in the following order:
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Total Binding wells: 50 µL Assay Buffer.
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Non-Specific Binding (NSB) wells: 50 µL of a high concentration of an unlabeled CB1 agonist (e.g., 10 µM WIN 55,212-2).
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Nantradol wells: 50 µL of each Nantradol serial dilution.
-
-
Add Radioligand: Add 50 µL of the [³H]CP-55,940 working solution to all wells.
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Initiate Binding: Add 100 µL of the CB1 membrane preparation to all wells to start the reaction. The final volume is 200 µL.
-
Incubation: Seal the plate and incubate for 90 minutes at 30°C with gentle agitation.
-
Termination: Terminate the assay by rapid filtration through a glass fiber filter mat (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound.
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Washing: Quickly wash the filters 3-4 times with ice-cold Assay Buffer to remove any remaining unbound radioligand.
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Quantification: Dry the filter mat, place it in a scintillation bag with scintillation fluid, and measure the radioactivity in a liquid scintillation counter.
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Data Analysis:
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Calculate specific binding = Total Binding (CPM) - Non-Specific Binding (CPM).
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Plot the percentage of specific binding against the log concentration of Nantradol.
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Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ (the concentration of Nantradol that inhibits 50% of specific binding).
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Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
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Wikipedia. (n.d.). Levonantradol. Retrieved from [Link]
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Global Substance Registration System (GSRS). (n.d.). NANTRADOL. Retrieved from [Link]
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Shepard, R. M., & Milne, G. M. (1982). The use of high-pressure liquid chromatography with electrochemical detection for the assay of nantradol and its application to delta 9- tetrahydrocannabinol. NIDA Research Monograph, 42, 7–18. Retrieved from [Link]
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Aceto, M. D., Scates, S. M., & Martin, B. R. (1982). Effectiveness of nantradol in blocking narcotic withdrawal signs through nonnarcotic mechanisms. Pharmacology, Biochemistry, and Behavior, 17(2), 249–252. Retrieved from [Link]
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Howlett, A. C. (1984). Inhibition of neuroblastoma adenylate cyclase by cannabinoid and nantradol compounds. Life Sciences, 35(17), 1803–1810. Retrieved from [Link]
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Pertwee, R. G. (2001). International Union of Pharmacology. XXVII. Classification of Cannabinoid Receptors. Pharmacological Reviews, 53(2), 179-215. Retrieved from [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Dronabinol?. Retrieved from [Link]
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Cannabinoid receptor antagonist. (n.d.). In Wikipedia. Retrieved from [Link]
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